molecular formula C15H15ClO3 B8356722 Ethyl alpha-chloro-6-methoxy-2-naphthylacetate

Ethyl alpha-chloro-6-methoxy-2-naphthylacetate

Cat. No. B8356722
M. Wt: 278.73 g/mol
InChI Key: INIMOPZIHNLQDB-UHFFFAOYSA-N
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Patent
US03931269

Procedure details

A mixture of 0.747 mole of ethyl α-chloro-6-methoxy-2-naphthylglycolate is stirred with 106.67 g. (0.895 mole) of thionyl chloride at room temperature for 24 hours and then heated to reflux for 6 hours. The cold reaction mixture is poured into 1125 ml. of ice-cold water with stirring. The mixture is extracted with 800 ml. of ether. The ethereal solution is washed with 450 ml. of cold saturated sodium hydrocarbonate solution followed by washing twice, each time with 250 ml. of cold water. The ethereal solution is dried over anhydrous sodium sulfate and filtered. The solvent is removed in vacuo to obtain ethyl α-chloro-6-methoxy-2-naphthylacetate.
Name
ethyl α-chloro-6-methoxy-2-naphthylglycolate
Quantity
0.747 mol
Type
reactant
Reaction Step One
Quantity
0.895 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)(O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].S(Cl)(Cl)=O>>[Cl:1][CH:2]([C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
ethyl α-chloro-6-methoxy-2-naphthylglycolate
Quantity
0.747 mol
Type
reactant
Smiles
ClC(C(=O)OCC)(O)C1=CC2=CC=C(C=C2C=C1)OC
Step Two
Name
Quantity
0.895 mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
is stirred with 106.67 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
ADDITION
Type
ADDITION
Details
is poured into 1125 ml
STIRRING
Type
STIRRING
Details
of ice-cold water with stirring
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 800 ml
WASH
Type
WASH
Details
The ethereal solution is washed with 450 ml
WASH
Type
WASH
Details
by washing twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)OCC)C1=CC2=CC=C(C=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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